(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a 5-methylfuran-2-yl group connected by a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to yield the desired chalcone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce dihydrochalcones.
Scientific Research Applications
(2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications, including anticancer and neuroprotective effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but lacks the furan ring.
(2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one: Similar structure with a single methoxy group on the phenyl ring.
(2E)-3-(3,4-Dimethoxyphenyl)-1-(2-thienyl)prop-2-en-1-one: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of (2E)-3-(3,4-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-8-14(20-11)13(17)7-5-12-6-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJRAEDYHUSHHR-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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